molecular formula C19H15ClN2OS2 B2750718 2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686771-12-0

2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2750718
CAS RN: 686771-12-0
M. Wt: 386.91
InChI Key: KLOLJZLHEWDCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activity . They are of great interest due to their potential in the development of new therapies .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the cyclization of acylated aminopyrimidines . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the pyrimidine ring . The nitrogen atom’s location in the pyridine ring can also result in different possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines often involve cyclization reactions . For instance, in the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds showed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds demonstrated activity nearly as potent as the reference drug doxorubicin, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Studies have synthesized compounds that showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their use in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

Inhibition of Thymidylate Synthase

Certain pyrimidine analogues were designed as inhibitors of thymidylate synthase (TS), showing significant antitumor and antibacterial potential. These compounds were evaluated for their inhibitory activity against TS from various sources, including human and bacterial, and displayed potent inhibition, suggesting their use in chemotherapy and antibacterial therapy (Gangjee et al., 1996).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research on dual thymidylate synthase and dihydrofolate reductase inhibitors has led to the synthesis of classical and nonclassical analogues showing high potency. These compounds represent potential therapeutic agents for the treatment of diseases where inhibition of both enzymes is beneficial (Gangjee et al., 2008).

Regioselective Synthesis Applications

Studies have also focused on the regioselective synthesis of pyrimidin-4(3H)-ones, yielding compounds with diverse substituents. These synthesis methods offer valuable pathways for creating a wide range of derivatives for further pharmacological exploration (Josiane M. dos Santos et al., 2015).

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines are likely to involve the development of new synthetic methods and the exploration of their therapeutic potential . Given their wide range of biological activity, pyrido[2,3-d]pyrimidines are expected to continue to be a focus of medicinal chemistry research .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLJZLHEWDCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.